

PHA-793887 solubility in DMSO for stock solution

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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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Application Notes and Protocols for PHA-793887

Audience: Researchers, scientists, and drug development professionals.

Introduction

PHA-793887 is a potent, ATP-competitive, and cell-permeable pyrrolo-pyrazole compound that acts as a pan-inhibitor of cyclin-dependent kinases (CDKs). It demonstrates significant inhibitory activity against several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2] By targeting these essential regulators of the cell cycle, **PHA-793887** effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3] These characteristics make **PHA-793887** a valuable tool for cancer research, particularly in studying hematopoietic neoplasms and various solid tumors.[4][5] This document provides detailed protocols for the preparation of **PHA-793887** stock solutions and its application in common cell-based assays.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₀ H ₂₇ N ₅ O
Molecular Weight	361.48 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C for long-term stability

Protocols

Protocol 1: Preparation of a 10 mM PHA-793887 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PHA-793887** using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

- **PHA-793887** powder (MW: 361.48 g/mol)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile tips

Procedure:

- Warm Reagents: Allow the **PHA-793887** powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh Compound: Carefully weigh out 1 mg of **PHA-793887** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

$$\text{Volume } (\mu\text{L}) = (\text{Weight (mg)} / \text{Molecular Weight (g/mol)}) * 1,000,000 / \text{Concentration (mM)}$$

Example Calculation for 1 mg: $\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 361.48 \text{ g/mol}) * 1,000,000 / 10 \text{ mM} \approx 276.6 \mu\text{L}$

- Dissolution: Add the calculated volume (276.6 μL) of DMSO to the tube containing the **PHA-793887** powder.

- **Mixing:** Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to determine the cytotoxic effects of **PHA-793887** on a cancer cell line using a resazurin-based assay.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A2780, K562)[1][2]
- Complete cell culture medium
- 96-well cell culture plates
- **PHA-793887** stock solution (10 mM in DMSO)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
- Phosphate-Buffered Saline (PBS)
- Plate reader (570 nm and 600 nm absorbance)

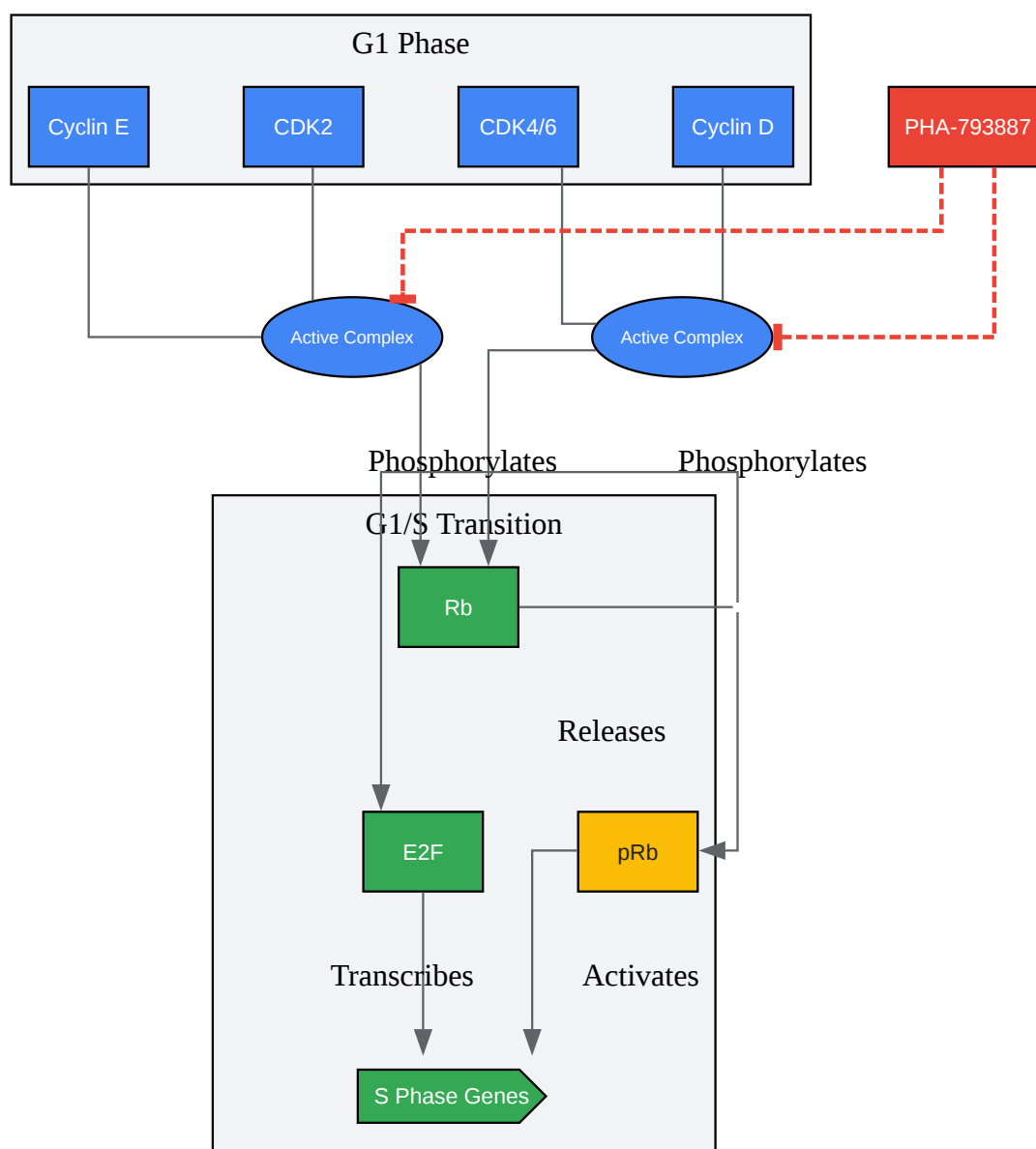
Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Prepare Serial Dilutions:** Prepare a series of dilutions of **PHA-793887** in complete culture medium from your 10 mM stock. A typical concentration range to test would be 0.1 µM to 10 µM.[4] Remember to include a DMSO-only vehicle control (at the same final concentration as the highest drug dose).

- Cell Treatment: After 24 hours, remove the old medium and add 100 μ L of the medium containing the various concentrations of **PHA-793887** or the vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- Viability Assessment:
 - Add 20 μ L of the resazurin solution to each well.
 - Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta in the control wells.
 - Measure the absorbance at 570 nm (signal) and 600 nm (reference) using a microplate reader.
- Data Analysis:
 - Subtract the 600 nm reference absorbance from the 570 nm absorbance.
 - Normalize the results to the vehicle control wells (representing 100% viability).
 - Plot the cell viability (%) against the log concentration of **PHA-793887** and use a non-linear regression model to calculate the IC₅₀ value.

Mechanism of Action and Signaling Pathway

PHA-793887 exerts its anti-proliferative effects by inhibiting multiple cyclin-dependent kinases. In the G1 phase of the cell cycle, CDK4/6 and CDK2 associate with Cyclin D and Cyclin E, respectively. These active complexes phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for S phase entry and DNA synthesis. **PHA-793887** blocks the kinase activity of CDKs, preventing Rb phosphorylation, keeping E2F inactive, and thereby arresting the cell cycle at the G1/S checkpoint.^[3]



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Caption: Mechanism of **PHA-793887** action on the CDK/Rb/E2F signaling pathway.

Quantitative Data

Table 1: Biochemical Inhibitory Activity of **PHA-793887**

Target Kinase	IC ₅₀ (nM)
CDK2	8[1][2]
CDK5	5[2]
CDK7	10[2]
CDK1	60[1][2]
CDK4	62[1][2]
GSK3β	79[1]
CDK9	138[1][2]

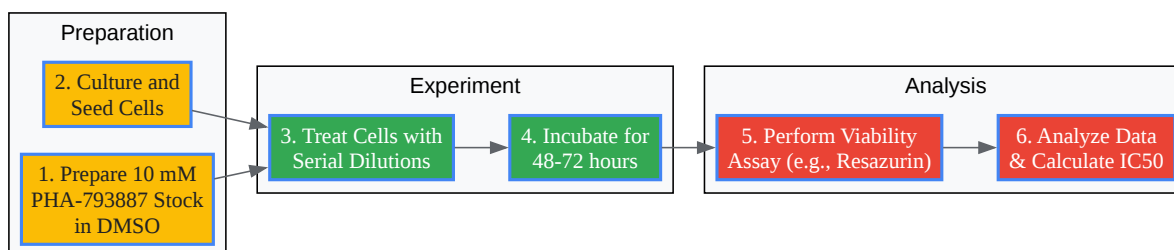
Table 2: In Vitro Cytotoxicity of **PHA-793887** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
K562	Chronic Myelogenous Leukemia	0.3 - 7[2][4]
KU812	Chronic Myelogenous Leukemia	0.3 - 7[2]
A2780	Ovarian Carcinoma	0.088 - 3.4[2]
HCT-116	Colorectal Carcinoma	0.088 - 3.4[2]
MCF-7	Breast Adenocarcinoma	0.088 - 3.4[2]
DU-145	Prostate Carcinoma	0.088 - 3.4[2]
PC3	Prostate Carcinoma	0.088 - 3.4[2]

Note: IC₅₀ values can vary between experiments and laboratories depending on conditions such as cell density and incubation time.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for evaluating the efficacy of **PHA-793887** in a cell-based experiment.



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Caption: General workflow for in vitro testing of **PHA-793887**.

Safety and Handling

PHA-793887 is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Note that in Phase I clinical trials, **PHA-793887** was associated with severe, dose-related hepatotoxicity, which should be considered in the design of any in vivo experiments.[6][7]

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